2-Hydroxybenzonitrile
Overview
Description
2-Hydroxybenzonitrile, also known as salicylonitrile or o-cyanophenol, is an organic compound with the molecular formula C7H5NO. It appears as an off-white to brown crystalline powder and has a pungent odor. This compound is used as an intermediate in the synthesis of various pharmaceuticals, fungicides, and other organic compounds .
Mechanism of Action
Target of Action
2-Hydroxybenzonitrile, also known as 2-Cyanophenol, is a biochemical reagent The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound can undergo deprotonation reactions . This suggests that it may interact with its targets by donating a proton, which could result in changes to the target’s structure or function. More detailed studies are required to fully understand this interaction.
Biochemical Pathways
The compound’s ability to undergo deprotonation reactions suggests that it may be involved in acid-base reactions within biochemical pathways
Result of Action
Given its potential to undergo deprotonation reactions , it may cause changes at the molecular level, possibly altering the function of its targets
Preparation Methods
2-Hydroxybenzonitrile can be synthesized through several methods:
Dehydration of 2-hydroxybenzamide: This method involves passing 2-hydroxybenzamide in the gas phase over a heterogeneous catalyst to effect dehydration, producing this compound.
Reaction of hydroxylamine with 2-hydroxyarylaldehyde: This method involves reacting hydroxylamine with a 2-hydroxyarylaldehyde, which is at least partially in the form of a salt or complex of a metal, followed by dehydration of the resulting 2-hydroxyarylaldoxime.
From ammonium salicylate: This method involves introducing ammonia gas or ammonia water to a salicylic acid slurry, forming ammonium salicylate, which is then mixed with urea, sulfamic acid, a catalyst, and a solvent.
Chemical Reactions Analysis
2-Hydroxybenzonitrile undergoes various chemical reactions:
Substitution Reactions: It can react with ethyl bromide in the presence of potassium carbonate and acetone to form 2-ethoxybenzonitrile.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: It can undergo condensation reactions with ketones to form 1,3-benzoxazin-4-ones.
Scientific Research Applications
2-Hydroxybenzonitrile has several applications in scientific research:
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Industry: It is used in the production of fungicides and liquid crystal materials.
Comparison with Similar Compounds
2-Hydroxybenzonitrile can be compared with other similar compounds such as:
4-Cyanophenol: Similar to this compound but with the nitrile group in the para position.
3-Cyanophenol: Similar to this compound but with the nitrile group in the meta position.
2,4-Dichlorobenzonitrile: Contains two chlorine atoms in addition to the nitrile group, making it more reactive.
This compound is unique due to its ortho position of the hydroxyl and nitrile groups, which influences its reactivity and applications in synthesis.
Properties
IUPAC Name |
2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZCERSEMVWNHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041661 | |
Record name | 2-Hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-20-1, 69481-42-1 | |
Record name | 2-Hydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069481421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salicylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51RSM8K1VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-hydroxybenzonitrile?
A1: The molecular formula of this compound is C7H5NO, and its molecular weight is 119.12 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques, including infrared (IR) [ [], [] ], Raman [ [] ], UV-visible [ [], [] ], and NMR (Nuclear Magnetic Resonance) spectroscopy [ [], [] ]. These techniques provide information about its vibrational frequencies, electronic transitions, and structural properties.
Q3: Is this compound stable in different solvents?
A3: this compound shows good solubility in organic solvents like dimethylformamide (DMF) [ [], [], [] ], toluene [ [] ], and ethanol [ [] ]. Its stability in aqueous solutions has also been investigated in the context of photodegradation studies [ [], [] ].
Q4: How does the presence of a cyano group influence the photochemistry of this compound compared to other substituted phenols?
A4: The cyano group in this compound plays a crucial role in its photochemical behavior. Studies show that the presence of the cyano group leads to deprotonation of the lowest excited singlet state and an increase in the triplet lifetime [ [] ]. This influences the formation of reactive intermediates like triplet carbenes, which have been detected and characterized in photochemical studies [ [], [] ].
Q5: Are there any reported catalytic applications of this compound?
A5: While this compound itself might not be widely used as a catalyst, derivatives incorporating it, like nitrogen-doped carbons, have shown promising catalytic activity in oxygen reduction reactions [ [] ]. The presence of this compound in the precursor for these materials influences their nitrogen content and porous structure, directly impacting their catalytic performance.
Q6: Have computational methods been employed to study the properties and reactions of this compound?
A6: Yes, computational chemistry has played a vital role in understanding this compound. Density functional theory (DFT) calculations have been used to study its conformational preferences, hydrogen bonding interactions with CO, and predict changes in vibrational characteristics upon complexation [ [], [] ]. High-level calculations like CBS-QB3 have been used to explore its photochemical pathways and the stability of reactive intermediates [ [] ].
Q7: How does the position of substituents on the phenol ring affect biological activity in compounds related to this compound?
A7: The position of substituents on the phenol ring is crucial for biological activity. Studies on substituted phenols, including bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and its isomer 3,5-dibromo-2-hydroxybenzonitrile, demonstrate that even a subtle change in substitution pattern can significantly alter their photochemical behavior and degradation pathways [ [], [] ]. This highlights the importance of SAR in understanding the biological activity and environmental fate of these compounds.
Q8: How does the presence of halogens in this compound derivatives affect their photochemical reactivity?
A8: Studies on halogenated derivatives of this compound, such as 4-halogenophenols with a cyano substituent, have shown that the halogen atom influences the photochemical pathways [ [], [] ]. For instance, the presence of bromine or iodine can enhance the quantum yield of carbene formation through heavy-atom effects [ [] ].
Q9: What analytical techniques are employed to quantify this compound and its metabolites?
A9: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous quantification of this compound and its metabolites in complex matrices like lettuce [ [] ]. This method offers high sensitivity and selectivity for the accurate determination of these compounds.
Q10: How is the dissolution of potassium bicarbonate in DMF monitored in relation to 2-cyanophenol?
A10: Researchers have indirectly studied the dissolution of potassium bicarbonate in DMF by monitoring its reaction with 2-cyanophenol [ [], [] ]. The deprotonation of 2-cyanophenol by dissolved potassium bicarbonate serves as an indicator of the dissolution process. Electrochemical detection at a platinum microdisk electrode or UV-visible spectroscopic analysis allows for monitoring the decrease in 2-cyanophenol concentration or the formation of the 2-cyanophenolate anion, respectively.
Q11: What is known about the environmental degradation of this compound and its derivatives?
A11: this compound and its derivatives can undergo photodegradation in the environment, particularly in aqueous solutions exposed to sunlight [ [] ]. This process can lead to the formation of various degradation products, and the specific pathways and products depend on the substitution pattern on the aromatic ring. Understanding these degradation pathways is crucial for assessing the environmental persistence and fate of these compounds.
Q12: What factors influence the dissolution rate of this compound and its derivatives?
A12: The dissolution rate of this compound and its derivatives can be influenced by factors like temperature, pH, and the presence of other substances in the medium [ [], [] ]. For instance, the dissolution of potassium bicarbonate, a strong inorganic base, in DMF is enhanced at elevated temperatures and can be further accelerated by the application of ultrasound [ [] ]. This enhanced dissolution, in turn, affects the rate of reactions involving this compound, such as the deprotonation reaction used to monitor the dissolution process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.